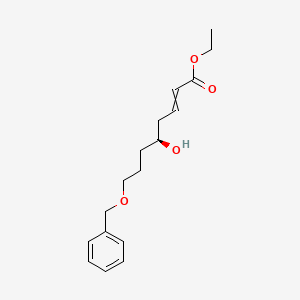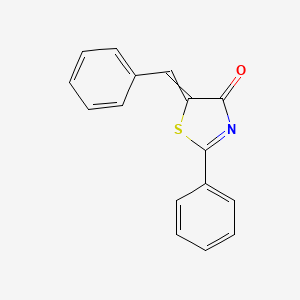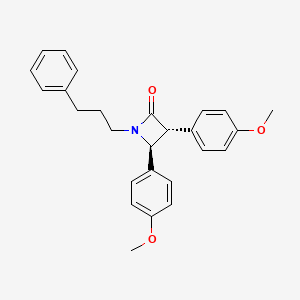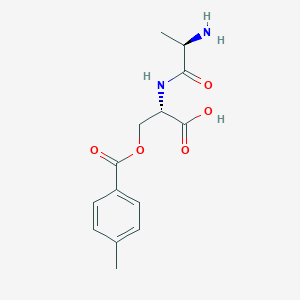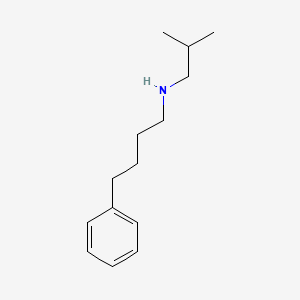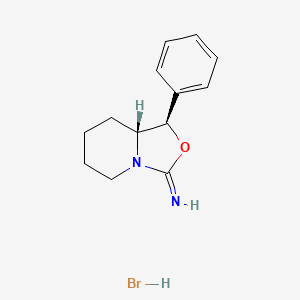
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include an oxazolo-pyridine ring system and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction may produce reduced imino compounds.
Scientific Research Applications
Chemistry
In chemistry, (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its imino group and oxazolo-pyridine ring system may interact with proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide involves its interaction with specific molecular targets. The imino group and oxazolo-pyridine ring system may bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo-pyridine derivatives and imino-containing molecules. Examples include:
- 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine
- 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride
Uniqueness
The uniqueness of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide lies in its specific stereochemistry and the presence of the hydrobromide salt
Properties
CAS No. |
5583-11-9 |
|---|---|
Molecular Formula |
C13H17BrN2O |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
(1R,8aR)-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C13H16N2O.BrH/c14-13-15-9-5-4-8-11(15)12(16-13)10-6-2-1-3-7-10;/h1-3,6-7,11-12,14H,4-5,8-9H2;1H/t11-,12-;/m1./s1 |
InChI Key |
MDOGENWUZZTDJA-MNMPKAIFSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H](OC2=N)C3=CC=CC=C3.Br |
Canonical SMILES |
C1CCN2C(C1)C(OC2=N)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)
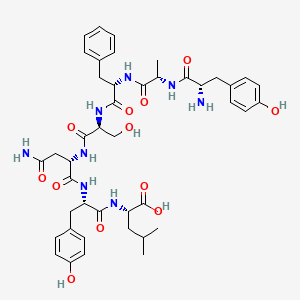
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)

![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)
